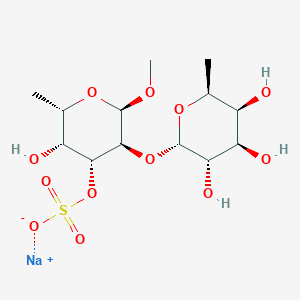

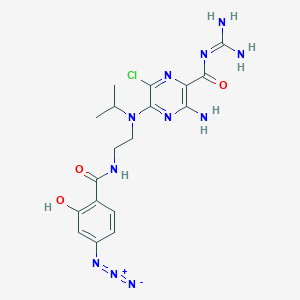

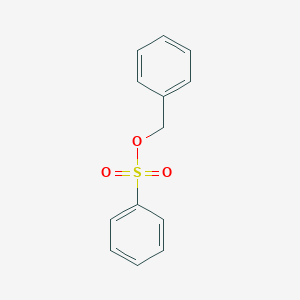

![molecular formula C₁₀H₁₉NO₅S B138871 N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide CAS No. 122331-70-8](/img/structure/B138871.png)

N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Descripción general

Descripción

The compound N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a structurally complex molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some aspects of its behavior and properties.

Synthesis Analysis

The synthesis of related acetamide compounds typically involves multi-step organic reactions, often starting with an acetic acid derivative that is then coupled with an amine or other nucleophilic species. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in the presence of lutidine and TBTU in dry dichloromethane conditions . This suggests that the synthesis of N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide might also involve the coupling of a sugar-derived acetic acid with an amine-containing ethylsulfanyl group under similar conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by spectroscopic techniques such as NMR and LC-MS, as well as by X-ray crystallography . These methods can reveal the presence of intramolecular hydrogen bonds and other structural features that are crucial for the biological activity of the compound. For instance, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide exhibits intermolecular hydrogen bonds, which could be indicative of how N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide might interact with biological targets .

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be influenced by the electronic properties of the substituents attached to the nitrogen atom of the acetamide group. For example, the study of N-[4-(Ethylsulfamoyl)phenyl]acetamide showed that the compound's reactivity in different solvents could be analyzed using HOMO-LUMO gap energy calculations and molecular electrostatic potential (MEP) analysis . These methods could also be applied to understand the reactivity of N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide in various biological and chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, can be predicted using computational methods. The ADMET properties and molecular docking studies can provide insights into the drug-likeness and potential biological targets of these compounds . For instance, molecular docking studies have been used to investigate the anticancer activities of similar compounds by targeting specific receptors . These methods could be employed to predict the behavior of N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide in a biological system.

Aplicaciones Científicas De Investigación

Glutaminase Inhibition for Cancer Treatment

The study by Shukla et al. (2012) details the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs, including compounds structurally related to N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide, as glutaminase inhibitors. This research highlights the therapeutic potential of glutaminase inhibition in cancer treatment, with specific analogs demonstrating potent inhibition and better solubility compared to BPTES, thus offering a promising avenue for developing new anticancer agents (Shukla et al., 2012).

Antibacterial and Anti-enzymatic Applications

Nafeesa et al. (2017) synthesized a series of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, investigating their antibacterial and anti-enzymatic potential. The study underscores the multifunctional moieties of these compounds, demonstrating significant antibacterial activity against gram-negative and gram-positive bacteria, thereby indicating the potential of these compounds in developing new antimicrobial agents (Nafeesa et al., 2017).

Coordination Chemistry and Antioxidant Activity

Research by Chkirate et al. (2019) on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, including those structurally related to the compound , sheds light on the effect of hydrogen bonding on self-assembly processes and their antioxidant activities. This study not only expands the understanding of coordination chemistry but also showcases the significant antioxidant potential of these complexes, suggesting their applicability in mitigating oxidative stress-related conditions (Chkirate et al., 2019).

Chemical Synthesis and Characterization

Efforts by Valiullina et al. (2020) involve the primary amine–promoted ring opening in carbapenem-derived p-nitrobenzyl esters, leading to the synthesis of compounds structurally similar to N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide. This research contributes to the field of organic synthesis, offering new methodologies for generating complex molecules with potential pharmaceutical applications (Valiullina et al., 2020).

Analytical Chemistry Applications

Shesha et al. (2022) developed and validated an RP-UPLC method for the simultaneous estimation of Etoricoxib and Thiocolchicoside in tablets, showcasing the application of N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide related compounds in analytical chemistry, particularly in pharmaceutical analysis. This research underscores the importance of advanced analytical techniques in ensuring the quality and efficacy of combination drugs (Shesha et al., 2022).

Propiedades

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5S/c1-3-17-10-7(11-5(2)13)9(15)8(14)6(4-12)16-10/h6-10,12,14-15H,3-4H2,1-2H3,(H,11,13)/t6-,7-,8-,9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDKHCZSFYJVMF-IGORNWKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446935 | |

| Record name | FT-0668130 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

CAS RN |

122331-70-8 | |

| Record name | FT-0668130 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

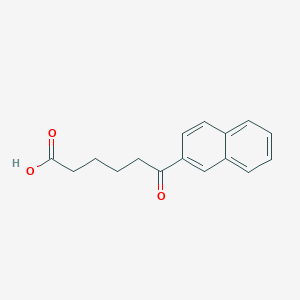

![Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-hydroxypiperidin-1-yl]acetate](/img/structure/B138793.png)

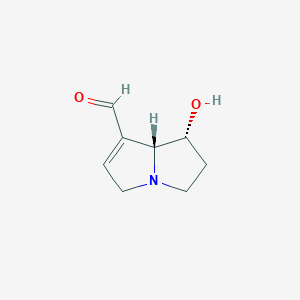

![(S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide](/img/structure/B138802.png)

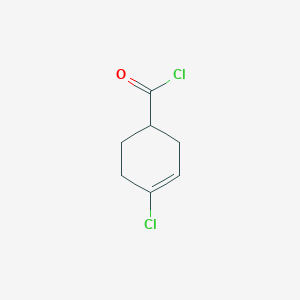

![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B138814.png)

![8-[(S)-Hydroxy[4-benzyloxyphenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester](/img/structure/B138816.png)